molecular formula C13H8BrN3O B113150 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881040-02-4

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B113150
M. Wt: 302.13 g/mol
InChI Key: NXJFHZOLRHNMMM-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a chemical compound with the molecular formula C13H9BrN2 . It belongs to the class of imidazo[1,2-a]pyridines, which have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . For instance, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde can be synthesized by adding 2-phenylimidazo[1,2-a]pyridine slowly to a flask containing DMF and POCl3 .


Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be analyzed using various methods. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde can be analyzed using various methods. For instance, its melting point is 278-279 °C . Its 1H NMR and 13C NMR spectra, as well as its IR spectrum, have been reported .

Scientific Research Applications

Synthesis and Characterization

  • 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde and similar compounds have been synthesized and characterized for their structural properties. These compounds have been prepared through multi-step reactions, including condensation and cyclization processes, and their structures confirmed using techniques like FT-IR and NMR spectroscopy (Rehan, Al Lami, & Khudhair, 2021).

Biological Studies

  • Variants of this compound have been synthesized and studied for their antibacterial and antifungal activities. These studies involve the synthesis of related compounds and evaluating their biological efficacy against various bacterial and fungal strains (Joshi et al., 2012), (Al-lami & Mahmoud, 2018).

Anti-corrosion Activity

  • Related compounds have been evaluated for their anti-corrosion activity. For instance, derivatives of imidazo[1,2-a]pyrimidine have been tested for their effectiveness in inhibiting corrosion, particularly in metal surfaces in acidic environments. These studies combine experimental techniques and computational methods, such as density functional theory, to understand the inhibitive effects of these compounds (Ech-chihbi et al., 2017).

Synthesis of Other Heterocyclic Compounds

  • This compound serves as a precursor or intermediate in the synthesis of a variety of heterocyclic compounds. It has been used in the synthesis of imidazo[1,2-a]pyridines, pyrimidines, and related compounds, showcasing its utility in the field of organic chemistry and material science (Baig et al., 2017).

Development of Novel Synthesis Methods

  • Research has focused on developing novel methods for the synthesis of imidazo[1,2-a]pyrimidine derivatives, including environmentally friendly and efficient procedures. This includes green chemistry approaches and metal-free synthesis techniques that are sustainable and economical (Yadav et al., 2021).

Applications in Material Science

  • Studies have explored the use of these compounds in material science, particularly in developing fluorescent sensors. For example, derivatives have been synthesized that act as fluorescent sensors for metal ions like zinc, demonstrating their potential applications in environmental monitoring and material science (Rawat & Rawat, 2018).

Future Directions

The future directions for the study of 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde and similar compounds could include further exploration of their potential pharmaceutical applications , development of environmentally benign synthetic strategies , and investigation of their mechanisms of action .

properties

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJFHZOLRHNMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HY Saeed, M Farooqui, AN Durrani - Synthetic Communications, 2023 - Taylor & Francis
A simple and highly efficient method adopted for the synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehyde from reaction of 2-phenylimidazo[1,2-a]pyrimidines, with (Vilsmeier–…
Number of citations: 3 www.tandfonline.com

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